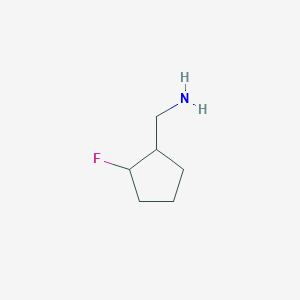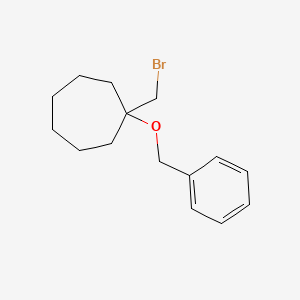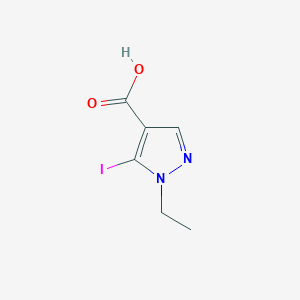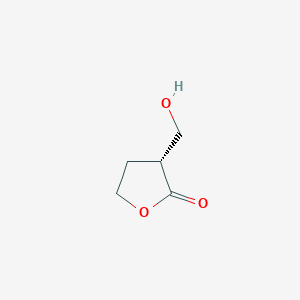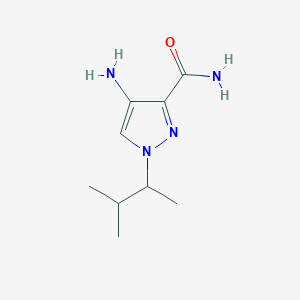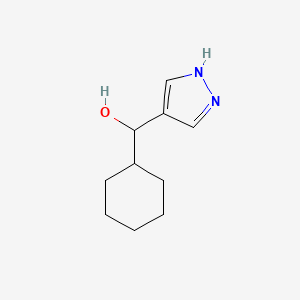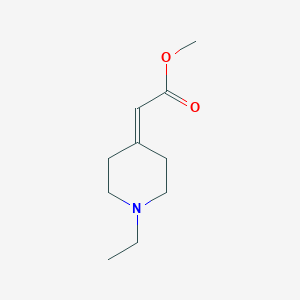![molecular formula C16H17N B13061570 1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline is a nitrogen-containing heterocyclic compound. It is known for its structural complexity and potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound is characterized by its fused ring system, which includes both benzene and pyridine rings, making it a versatile scaffold for chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane. The reaction is typically carried out in an oil bath at temperatures ranging from 150-160°C for about 20 hours. After the reaction, the mixture is cooled, and concentrated hydrochloric acid and water are added. The product is then extracted using ether and purified by distillation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
化学反应分析
Types of Reactions
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine, as well as nucleophiles such as amines and thiols, are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic properties
作用机制
The mechanism of action of 1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the functional groups present on the molecule. The pathways involved often include signal transduction and metabolic processes, making it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
- 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde
- 8-Hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde
Uniqueness
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline is unique due to its fused ring system, which provides a rigid and versatile scaffold for chemical modifications. This structural feature allows for the development of a wide range of derivatives with diverse biological and chemical properties .
属性
分子式 |
C16H17N |
|---|---|
分子量 |
223.31 g/mol |
IUPAC 名称 |
13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8-pentaene |
InChI |
InChI=1S/C16H17N/c1-2-7-14-12(5-1)11-13-6-3-9-17-10-4-8-15(14)16(13)17/h1-2,5,7,11H,3-4,6,8-10H2 |
InChI 键 |
KIKIUQPRXKZWHH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC3=CC=CC=C3C4=C2N(C1)CCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


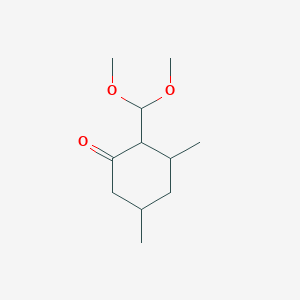
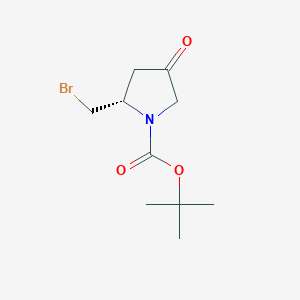
![6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13061500.png)
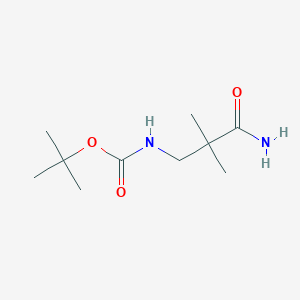
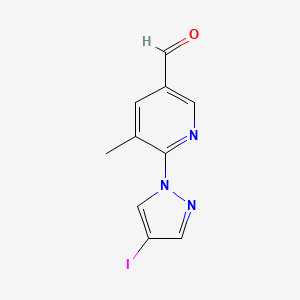
![(2AR,6aR)-decahydronaphtho[2,3-b]oxirene](/img/structure/B13061507.png)
